Ercalcidiol (CAS 21343-40-8), also known as 25-hydroxyvitamin D2, is the primary circulating metabolite of ergocalciferol (Vitamin D2) and a critical biomarker for assessing total Vitamin D status[1]. In clinical diagnostics and chemoinformatics, it is predominantly procured as a highly pure analytical standard or certified reference material (CRM) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Because Vitamin D2 is widely prescribed as a nutritional supplement, accurate quantification of its specific 25-hydroxylated metabolite is mandatory to prevent misdiagnosis of deficiency. Ercalcidiol exhibits high stability in serum across multiple freeze-thaw cycles and is essential for resolving the analytical ambiguities that plague generic total Vitamin D assays [2].
Substituting Ercalcidiol with 25-hydroxyvitamin D3 (calcidiol) or relying on generic 'total Vitamin D' immunoassays introduces severe quantitative errors. Automated immunoassays frequently fail to recognize the D2 metabolite, exhibiting cross-reactivities as low as 41-45% compared to ~100% for the D3 form [1]. Consequently, clinical laboratories relying on these generic platforms drastically underestimate total 25(OH)D in patients receiving Vitamin D2 supplementation. Furthermore, in pharmacokinetic research, 25-OH-D2 and 25-OH-D3 are not interchangeable; Ercalcidiol possesses a distinct, lower binding affinity to Vitamin D Binding Protein (DBP), which alters its physiological half-life and free-hormone bioavailability[2]. Procurement of exact Ercalcidiol standards is therefore strictly required for LC-MS/MS multiplexing and accurate metabolic modeling.
Automated immunoassays exhibit significant negative bias when detecting 25-hydroxyvitamin D2 compared to 25-hydroxyvitamin D3. Commercial immunoassays (e.g., Centaur, Elecsys) show only 41.2% to 45.3% cross-reactivity for 25(OH)D2, compared to ~100% for 25(OH)D3 [1]. This severe underestimation requires clinical laboratories to transition to LC-MS/MS methods, which strictly require pure Ercalcidiol as a distinct calibrator to prevent false deficiency reports in D2-supplemented populations.
| Evidence Dimension | Immunoassay Cross-Reactivity |
| Target Compound Data | 41.2% - 45.3% cross-reactivity |
| Comparator Or Baseline | 25-Hydroxyvitamin D3 (~100% cross-reactivity) |
| Quantified Difference | ~55-59% underestimation of the D2 metabolite |
| Conditions | Commercial automated immunoassays (Centaur, Elecsys) |
Procurement of exact Ercalcidiol standards is mandatory for accurate LC-MS/MS multiplexing, as generic immunoassays fail to reliably quantify this specific metabolite.
Ercalcidiol demonstrates a measurably lower binding affinity to Vitamin D Binding Protein (DBP) compared to 25-hydroxyvitamin D3. While 25(OH)D3 binds DBP with high affinity, the altered side chain of 25(OH)D2 reduces this affinity, accelerating its plasma clearance and increasing its free (unbound) fraction [1]. This pharmacokinetic divergence means 25-OH-D2 cannot be substituted with 25-OH-D3 in in vitro bioavailability, renal reabsorption, or half-life assays.
| Evidence Dimension | DBP Association / Plasma Clearance |
| Target Compound Data | Lower relative DBP binding affinity and faster plasma clearance |
| Comparator Or Baseline | 25-Hydroxyvitamin D3 (Slower clearance, higher DBP affinity) |
| Quantified Difference | Distinct pharmacokinetic half-life and higher free-hormone fraction for 25-OH-D2 |
| Conditions | In vitro serum binding assays and pharmacokinetic half-life models |
Researchers modeling free-hormone bioavailability or renal megalin-mediated uptake must procure the specific D2 metabolite to accurately reflect its distinct physiological half-life.
In tandem mass spectrometry, 25-hydroxyvitamin D2 is distinguished from 25-hydroxyvitamin D3 by its unique precursor and product ions. Utilizing Atmospheric Pressure Chemical Ionization (APCI), Ercalcidiol yields a water-loss precursor ion of m/z 395.3 and primary product ions of m/z 269.3 and 209.1[1]. In contrast, 25-OH-D3 yields a precursor of m/z 383.3. This absolute mass difference allows for baseline resolution in multiplexed quantitative assays without cross-channel interference.
| Evidence Dimension | Precursor m/z (APCI positive mode,[M+H-H2O]+) |
| Target Compound Data | m/z 395.3 |
| Comparator Or Baseline | 25-Hydroxyvitamin D3 (m/z 383.3) |
| Quantified Difference | +12 Da mass shift due to the D2 side chain (C22-C23 double bond and C24 methyl group) |
| Conditions | LC-MS/MS with APCI ionization |
The distinct m/z transition ensures absolute specificity in clinical diagnostic workflows, making Ercalcidiol an indispensable standard for resolving total Vitamin D pools.
Due to the severe cross-reactivity limitations of automated immunoassays, Ercalcidiol is strictly required as a primary calibrator and internal standard in LC-MS/MS diagnostic workflows to accurately quantify total 25(OH)D in patient serum [1].
Because 25-OH-D2 exhibits a lower binding affinity to Vitamin D Binding Protein (DBP) than its D3 counterpart, it is the required substrate for research models investigating the 'free hormone hypothesis,' tissue uptake rates, and differential plasma clearance [2].
Ercalcidiol serves as the definitive downstream biomarker in clinical and agricultural trials evaluating the absorption, half-life, and metabolic conversion of ergocalciferol (Vitamin D2) supplements, ensuring accurate tracking of exogenous D2 distinct from endogenous D3 [3].
Acute Toxic;Health Hazard